Physicochemical Properties of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Guide
Physicochemical Properties of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Comparative Physicochemical Data of Related Isomers
Due to the absence of specific experimental data for 7-(3-Chlorophenyl)-7-oxoheptanoic acid, the following table summarizes the reported physicochemical properties of its isomers and similar compounds. This information can be valuable for estimating the properties of the target compound.
| Property | 7-(4-chlorophenyl)-7-oxoheptanoic acid | 7-(2-chlorophenyl)-7-oxoheptanoic acid | 7-Chloro-7-oxoheptanoic acid |
| Molecular Formula | C13H15ClO | C13H15ClO3 | C7H11ClO3 |
| Molecular Weight | 254.71 g/mol | 254.72 g/mol | 178.61 g/mol [1] |
| Boiling Point | 438.8ºC at 760 mmHg[2][3] | Not Available | Not Available |
| Density | 1.212 g/cm³[2][3] | Not Available | Not Available |
| LogP | 3.55780[2][3] | Not Available | 1.5 (Computed)[1] |
| Flash Point | 219.2ºC[2][3] | Not Available | Not Available |
| Exact Mass | 254.07100 Da[2][3] | Not Available | 178.0396719 Da (Computed)[1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of solid organic acids.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
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Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.
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Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
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Titration Setup: A pH meter with a calibrated electrode is immersed in the acid solution. The solution is stirred continuously.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method
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Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.
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Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Equilibrium Solubility (Shake-Flask Method)
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
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Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
